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molecular formula C8H7Cl2NO2 B180265 Ethyl 2,5-dichloronicotinate CAS No. 148065-10-5

Ethyl 2,5-dichloronicotinate

Cat. No. B180265
M. Wt: 220.05 g/mol
InChI Key: WNYVXIWPEGGUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534914B2

Procedure details

A mixture of ethyl 2,5-dichloronicotinate (step 1, 10 g, 0.045 mol), tetrakis(triphenylphoshine)palladium (5.2 g, 4.5 mmol), trimethylboroxine (5.65 g, 0.045 mmol) and potassium carbonate (18.66 g, 0.16 mmol) in 1,4-dioxane (contain 10% water, 100 ml) was refluxed for 7 h under nitrogen atmosphere. The reaction mixture was cooled to room temperature and poured into water. The aqueous mixture was extracted with ethyl acetate. The organic extracts were dried over sodium sulfate and concentrated. The residue was purified by flush column chromatography on silica gel eluting with hexane/ethyl acetate (50/1 to 20/1) to afford 3.41 g (38%) of the title compound:
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphoshine)palladium
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
5.65 g
Type
reactant
Reaction Step One
Quantity
18.66 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:12]=[CH:11][C:10]([Cl:13])=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH3:14]B1OB(C)OB(C)O1.C(=O)([O-])[O-].[K+].[K+].O>O1CCOCC1>[Cl:13][C:10]1[CH:11]=[N:12][C:2]([CH3:14])=[C:3]([CH:9]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=O)OCC)C=C(C=N1)Cl
Name
tetrakis(triphenylphoshine)palladium
Quantity
5.2 g
Type
reactant
Smiles
Name
Quantity
5.65 g
Type
reactant
Smiles
CB1OB(OB(O1)C)C
Name
Quantity
18.66 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 7 h under nitrogen atmosphere
Duration
7 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified
CUSTOM
Type
CUSTOM
Details
by flush column chromatography on silica gel eluting with hexane/ethyl acetate (50/1 to 20/1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC(=C(C(=O)OCC)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.41 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37958.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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